molecular formula C9H6N2S B13817261 1h-Thieno[3,4-e]benzimidazole

1h-Thieno[3,4-e]benzimidazole

Cat. No.: B13817261
M. Wt: 174.22 g/mol
InChI Key: KHQYCESBVZBLGC-UHFFFAOYSA-N
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Description

1H-Thieno[3,4-e]benzimidazole is a heterocyclic compound that features a fused ring system combining a thiophene ring and a benzimidazole ring. This unique structure imparts the compound with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Thieno[3,4-e]benzimidazole typically involves the condensation of o-phenylenediamine with thiophene-2-carboxaldehyde under acidic conditions. This reaction forms the benzimidazole ring fused to the thiophene ring. The reaction is often carried out in the presence of a catalyst such as lanthanum chloride, which facilitates the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection and purification techniques are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Thieno[3,4-e]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiophene derivatives.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

1H-Thieno[3,4-e]benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Thieno[3,4-e]benzimidazole involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 1H-Thieno[3,4-e]benzimidazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific desired properties.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and material scientists alike.

Properties

Molecular Formula

C9H6N2S

Molecular Weight

174.22 g/mol

IUPAC Name

3H-thieno[3,4-e]benzimidazole

InChI

InChI=1S/C9H6N2S/c1-2-8-9(11-5-10-8)7-4-12-3-6(1)7/h1-5H,(H,10,11)

InChI Key

KHQYCESBVZBLGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=CSC=C31)N=CN2

Origin of Product

United States

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